2-Bromo-6-chloro-4-fluorophenol
Overview
Description
2-Bromo-6-chloro-4-fluorophenol is a halogenated phenol compound that has not been directly studied but is related to various research areas, including the synthesis of bromophenols, fluoroalkylation reactions, and the structural analysis of similar halogenated phenols. The compound's structure suggests it could be a useful intermediate in organic synthesis or have potential applications in medicinal chemistry due to the presence of reactive bromo, chloro, and fluoro substituents on the aromatic ring.
Synthesis Analysis
The synthesis of halogenated phenols, such as this compound, typically involves halogenation reactions where different halogen substituents are introduced into the phenol molecule. For instance, the production of bromophenols can result from the chlorination of water containing phenol and bromide ion, leading to various bromination products . Similarly, fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst has been reported, which could be related to the synthesis of fluorophenols . Although these studies do not directly describe the synthesis of this compound, they provide insights into possible synthetic routes involving halogenation and catalysis.
Molecular Structure Analysis
The molecular structure of halogenated phenols can be determined using various spectroscopic and crystallographic techniques. For example, a novel hydrazone derivative of a bromo-chloro-phenol was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction . Theoretical calculations using density functional theory (DFT) can also provide information on the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure . These methods could be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Halogenated phenols can undergo various chemical reactions due to their reactive halogen substituents. For instance, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been used for the synthesis of pentasubstituted pyridines . The presence of multiple halogens allows for diverse chemical transformations, which could be relevant for this compound as well. Additionally, the photolysis of substituted phenols has been studied, revealing insights into the dissociation processes and the importance of O-H bond fission . These findings could inform the reactivity profile of this compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by their molecular structure. For example, the synthesis and structural characterization of a bromo-chloro-phenol compound revealed insights into prototropic tautomerism and intramolecular proton transfer . Theoretical calculations can help define important bands in the electronic spectrum and investigate the stabilization energies, which are crucial for understanding the compound's reactivity and potential applications . Heat-induced reactions of halogenated compounds with tetrafluoroethylene have also been studied, showing the formation of complex fluorinated structures . These studies provide a foundation for predicting the behavior of this compound in various chemical environments.
Scientific Research Applications
Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism
The compound 2-Bromo-6-chloro-4-fluorophenol exhibits interesting behavior at low temperatures, particularly in its intramolecular hydrogen-atom tunneling and photoreaction mechanisms. Studies show that the compound undergoes hydrogen-atom tunneling, which alters its isomeric state in low-temperature argon matrices. Additionally, the compound's photoreaction pathways have been explored, revealing that UV irradiation causes specific molecular rearrangements and product formations, influenced by the presence of bromine atoms in the structure (Nanbu, Sekine, & Nakata, 2012).
Fluorination and Structural Analysis
Fluorination with Xenon Difluoride
The compound's interaction with xenon difluoride has been analyzed, leading to the formation of various fluorinated products. These products were identified and characterized through methods like reverse-phase HPLC and NMR spectroscopy, underscoring the compound's reactivity and potential in synthetic chemistry applications (Koudstaal & Olieman, 2010).
Halogen Bonding and Crystal Structure Analysis
Halogen Bonding and Isostructurality
Investigations into the crystal structures of derivatives of this compound reveal significant insights into halogen bonding, isostructurality, and the impact of different halogen atoms on the molecular architecture. Such studies are crucial for understanding the material properties and potential applications in various fields, including materials science and pharmaceuticals (Saha & Nangia, 2007).
Enthalpic Scale of Hydrogen-Bond Basicity
Enthalpic Scale of Hydrogen-Bond Basicity
The interaction of this compound with various halogenoalkanes has been studied to understand the enthalpic aspects of hydrogen-bond basicity. These studies provide a quantitative understanding of the hydrogen-bond strengths and are vital for predicting interactions in more complex systems (Ouvrard, Berthelot, & Laurence, 2001).
Photoreaction Mechanisms and Matrix-Isolation Spectroscopy
Photoreaction Mechanisms Studied by Matrix-Isolation Spectroscopy
The photoreaction mechanisms of 2-bromo- and related phenols have been studied using low-temperature matrix-isolation infrared spectroscopy. These studies provide insights into the photoproducts formed and the pathways involved, contributing to a better understanding of the compound's behavior under irradiation (Akai, Kudoh, Takayanagi, & Nakata, 2002).
Biotransformation and Radio Synthesis
Biotransformation Using Microbial Enzymes
Studies on the biotransformation of halophenols, including compounds related to this compound, reveal the potential of microbial enzymes in transforming these compounds. This research is crucial for understanding the environmental fate of such chemicals and for developing bioremediation strategies (Brooks et al., 2004).
Radio Synthesis for Medical Imaging
The compound has been used in the synthesis of radio-labelled molecules, such as 4-[18F]fluorophenol, which are valuable in medical imaging and diagnostics. This highlights the compound's role in the preparation of compounds used in positron emission tomography (PET) imaging (Helfer et al., 2013).
Mechanism of Action
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Biochemical Pathways
It has been used in the synthesis of 6-(aminomethylphenoxy)benzoxaborole analogs , which suggests it may play a role in the synthesis of these compounds and potentially influence the biochemical pathways they are involved in.
Pharmacokinetics
Its physicochemical properties such as molecular weight (22544 g/mol), number of heavy atoms (10), and logP (295) suggest that it may have good bioavailability .
Result of Action
It has been used in the synthesis of 6-(aminomethylphenoxy)benzoxaborole analogs , which have been investigated for their inhibitory effects on TNF-alpha, IL-1beta, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells .
properties
IUPAC Name |
2-bromo-6-chloro-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWILTIFGXJONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396848 | |
Record name | 2-Bromo-6-chloro-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886499-83-8 | |
Record name | 2-Bromo-6-chloro-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886499-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloro-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-chloro-4-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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